molecular formula C24H21N3O2S B5006490 N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide

N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide

Cat. No.: B5006490
M. Wt: 415.5 g/mol
InChI Key: RXHJGMLJXYGRIW-FYWRMAATSA-N
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Description

“N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide” is a complex organic compound. It is a benzamide derivative, which means it likely has a benzene ring attached to an amide group . The cinnamoylamino and carbonothioyl groups suggest the presence of a cinnamic acid derivative and a carbon-sulfur bond, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide core would consist of a benzene ring attached to an amide group. Additional groups would be attached to this core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides can undergo a variety of reactions, including condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Benzamides are typically solid at room temperature and have varying degrees of water solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some benzamide derivatives have been studied for their potential biological activities, such as antibacterial or antioxidant effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound, such as its possible use in medical or industrial settings. Further studies could also investigate its synthesis, properties, and safety .

Properties

IUPAC Name

N-[2-methyl-5-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-17-12-14-20(16-21(17)26-23(29)19-10-6-3-7-11-19)25-24(30)27-22(28)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,26,29)(H2,25,27,28,30)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHJGMLJXYGRIW-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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